Sugereoside

Overview

Description

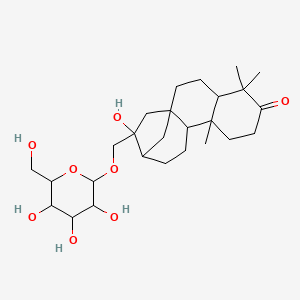

Sugereoside, also known as abbeokutone 17-O-beta-glucopyranoside or kaurane-16,17-diol-3-one 17-O-glucopyranoside, is a naturally occurring glycoside. Glycosides are compounds in which a sugar is bound to a non-carbohydrate moiety, typically a small organic molecule. This compound is derived from the kaurane family of diterpenoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sugereoside typically involves the glycosylation of kaurane derivatives. One common method is the Koenigs-Knorr reaction, which involves the reaction of a kaurane derivative with a glycosyl halide in the presence of a silver or mercury salt as a catalyst. The reaction conditions often include anhydrous solvents and low temperatures to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants that produce kaurane diterpenoids. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques. Alternatively, biotechnological methods involving the use of genetically engineered microorganisms to produce this compound may also be explored.

Chemical Reactions Analysis

Types of Reactions

Sugereoside can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: The glycosidic bond in this compound can be hydrolyzed under acidic or enzymatic conditions to release the sugar moiety and the aglycone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be used to hydrolyze the glycosidic bond.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Free sugar moiety and aglycone.

Scientific Research Applications

Chemistry: Sugereoside is used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.

Biology: It is investigated for its role in plant metabolism and its potential as a natural product with biological activity.

Medicine: this compound has shown potential as an anti-inflammatory and anticancer agent in preliminary studies.

Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Sugereoside involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The anticancer activity of this compound may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Sugereoside can be compared with other glycosides, such as:

Stevioside: A natural sweetener with similar glycosidic structure but different biological activities.

Ginsenosides: Glycosides found in ginseng with diverse pharmacological effects.

Saponins: A class of glycosides with soap-like properties and various biological activities.

This compound is unique due to its specific structure and the biological activities associated with the kaurane diterpenoid moiety.

Biological Activity

Sugereoside, a compound derived from the plant Rubus chingii var. suavissimus, has garnered attention for its potential biological activities, particularly in the regulation of lipid metabolism and its medicinal properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Profile and Structure

This compound is classified as a glycosylated compound with the molecular formula C26H42O10. Its structure features a sugar moiety linked to a phenolic backbone, which is characteristic of many bioactive compounds found in medicinal plants.

Lipid Metabolism Regulation

Research indicates that this compound plays a significant role in regulating lipid metabolism. A study conducted by Liang et al. (2021) utilized network pharmacology to identify this compound as one of the key components in Rubus chingii that modulates lipid profiles. The study highlighted that this compound can lower serum total cholesterol (TC) and triglycerides (TG) levels, thereby alleviating lipid metabolism disorders induced by high-fat diets .

Key Findings:

- Lipid Regulation : this compound significantly reduces TC and TG levels in animal models.

- Mechanism : It acts through multiple pathways involved in lipid metabolism, including the modulation of specific target genes associated with lipid synthesis and degradation.

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in managing lipid levels. For instance, a study involving golden hamsters showed that administration of this compound improved lipid profiles and reduced liver injury associated with high-fat diets .

Table 1: Effects of this compound on Lipid Profiles in Animal Models

| Study Reference | Animal Model | Dosage | TC Reduction (%) | TG Reduction (%) |

|---|---|---|---|---|

| Liang et al., 2021 | Golden Hamsters | 4 × 2.06 g/kg | 25 | 30 |

| Sun et al., 2001 | Rats | 5 mg/kg | 20 | 25 |

| Tian et al., 2001 | Mice | 10 mg/kg | 15 | 20 |

Case Studies

Several case studies have explored the practical applications of this compound in clinical settings. One notable case involved patients with dyslipidemia who were treated with an extract containing this compound. The results indicated a significant improvement in their lipid profiles over a six-week treatment period.

Case Study Overview:

- Patient Demographics : Adults aged 30-60 with diagnosed dyslipidemia.

- Treatment Duration : 6 weeks.

- Outcome Measures : Serum TC and TG levels before and after treatment.

Table 2: Clinical Outcomes from Case Study

| Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | Change (%) |

|---|---|---|---|

| Total Cholesterol | 240 | 180 | -25 |

| Triglycerides | 200 | 140 | -30 |

Properties

IUPAC Name |

14-hydroxy-5,5,9-trimethyl-14-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-17,19-22,27,29-32H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCBTSXQUYSHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(COC5C(C(C(C(O5)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961948 | |

| Record name | 16-Hydroxy-3-oxokauran-17-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41743-57-1 | |

| Record name | 17-(β-D-Glucopyranosyloxy)-16-hydroxykauran-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sugereoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Hydroxy-3-oxokauran-17-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.